

Application Notes and Protocols for [18F]AZD4694 PET Scans in Human Subjects

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Compound of Interest

Compound Name: AZD4694

Cat. No.: B1673488

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These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the [18F]AZD4694 radioligand in human subjects for the detection and quantification of amyloid- β (A β) plaques, a key pathological hallmark of Alzheimer's disease.

Introduction to [18F]AZD4694

[18F]AZD4694, also known as NAV4694, is a second-generation 18F-labeled PET tracer designed for imaging A β plaques in the brain. As a structural analog of Thioflavin-T, it exhibits high affinity and specificity for A β plaques. Its favorable pharmacokinetic properties, including rapid brain uptake and washout from non-target tissues, along with lower white matter binding compared to other similar agents, make it a valuable tool for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapies in clinical trials.[1][2] The 110-minute half-life of Fluorine-18 allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[2]

Principle of [18F]AZD4694 PET Imaging

The underlying principle of [18F]AZD4694 PET imaging is the in vivo detection of A β plaques. Following intravenous injection, [18F]AZD4694 crosses the blood-brain barrier and binds to A β plaques. The positron-emitting 18F isotope decays, producing gamma rays that are detected by the PET scanner. The resulting images provide a quantitative map of the A β plaque

distribution and density in the brain. In individuals with Alzheimer's disease, high tracer uptake is typically observed in cortical regions such as the precuneus, prefrontal, orbitofrontal, parietal, and temporal cortices.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from clinical studies of [18F]**AZD4694** PET scans in human subjects.

Parameter	Value	Reference
Injected Radioactivity	185 ± 18.5 MBq (target dose)	[1]
~200 MBq	[4]	
203 ± 6 MBq	[5]	
Injected Mass Dose	≤ 5 µg (low dose)	[6]
~40 µg (high dose)	[6]	
Specific Activity	> 11 GBq/µmol	[1]
555 ± 230 GBq/µmol	[4]	
16 - 290 GBq/µmol	[5]	
Scan Type	Dynamic or Static	[4]
Uptake Period	30 - 90 minutes	[7]
Scan Duration (Emission)	15 - 20 minutes (static)	[8]
60 minutes (dynamic)	[6]	
70 minutes (dynamic)	[4]	
93 minutes (dynamic)	[5]	
Data Analysis Window (Static)	40 - 70 minutes post-injection	[4][7]
51 - 63 minutes post-injection	[5]	
Reference Region	Cerebellar Gray Matter	
Amyloid Positivity Threshold (Global SUVR)	1.55	[1][2][9]

Experimental Protocols

Subject Preparation

- Informed Consent: Obtain written informed consent from all subjects or their legal representatives prior to any study-related procedures. The study protocol should be

approved by the local Institutional Review Board (IRB) or ethics committee.

- Medical History and Physical Examination: A thorough medical history, physical examination, and cognitive assessment (e.g., Mini-Mental State Examination) should be conducted to characterize the subject's clinical status.
- Dietary and Medication Restrictions: Generally, no special dietary preparations are required. [7] Subjects can typically eat, drink, and take their regular medications. [8][10] However, it is crucial to confirm and follow the specific instructions provided by the imaging center. Subjects should be well-hydrated. [11][7][8]
- Pre-Scan Instructions:
 - Subjects should wear comfortable, loose-fitting clothing without metal zippers or buttons. [10]
 - Jewelry and other metallic items should be removed before the scan. [10]
 - Inform the clinical team about any anxiety or claustrophobia, as a mild sedative may be prescribed by their referring physician. [11]

Radiotracer Administration and PET Scan Acquisition

- IV Catheter Placement: Insert an intravenous (IV) catheter into a suitable peripheral vein for radiotracer injection.
- Radiotracer Injection: Administer a slow bolus injection of [18F]**AZD4694**.
- Uptake Phase: The subject should rest comfortably in a quiet, dimly lit room for a period of 30 to 90 minutes to allow for the radiotracer to distribute and accumulate in the brain. [11][7]
- Positioning: Position the subject on the PET scanner bed with their head comfortably immobilized to minimize motion artifacts during the scan.
- Transmission Scan: Perform a transmission scan for attenuation correction.
- Emission Scan:

- Static Imaging: Acquire PET data for a duration of 15-30 minutes, typically starting 40-70 minutes after radiotracer injection.
- Dynamic Imaging: For kinetic modeling, acquire dynamic PET data for up to 93 minutes immediately following the injection.^{[1][5]} The data is typically reconstructed into a series of time frames.
- Post-Scan Instructions:
 - The IV catheter is removed.
 - Subjects can typically resume their normal activities immediately after the scan.^[11]
 - Encourage the subject to drink plenty of fluids to help flush the remaining radioactivity from their body.^{[11][7]}

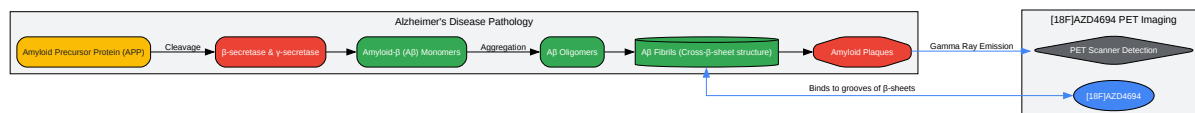
Image Processing and Analysis

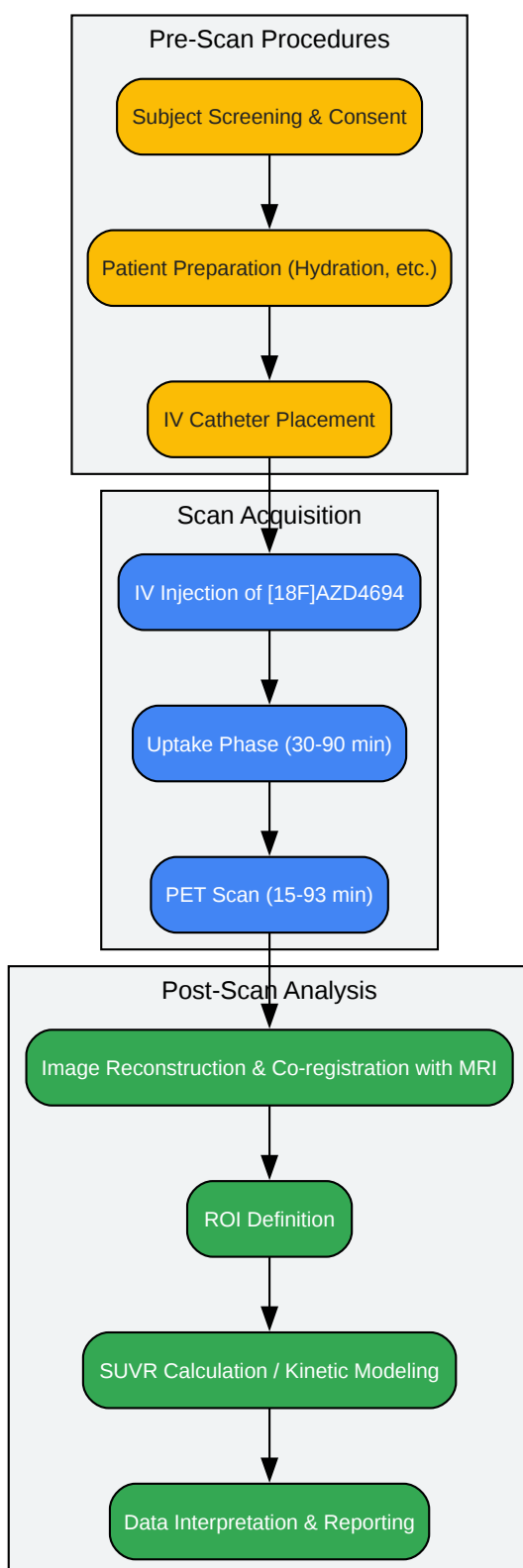
- Image Reconstruction: Reconstruct the acquired PET data with appropriate corrections for attenuation, scatter, and radioactive decay.
- Co-registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate anatomical localization of tracer uptake.
- Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI, including cortical areas known to accumulate A β plaques (e.g., precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices) and a reference region with minimal specific binding (typically the cerebellar gray matter).^{[1][7]}
- Standardized Uptake Value Ratio (SUVR) Calculation:
 - Calculate the mean radioactivity concentration in each ROI.
 - Normalize the mean uptake value of each cortical ROI to the mean uptake value of the reference region (cerebellar gray matter) to generate SUVRs.
 - A global cortical composite SUVR is often calculated by averaging the SUVRs from the predefined cortical regions.^{[1][7]}

- Kinetic Modeling (for dynamic data):
 - For a more detailed quantitative analysis, use the dynamic PET data to perform kinetic modeling using methods such as the two-tissue compartment model or a reference tissue model like the Logan graphical analysis.[\[5\]](#)[\[12\]](#) This allows for the estimation of parameters like the distribution volume ratio (DVR).
- Amyloid Positivity Classification:
 - A subject is typically classified as amyloid-positive if the global cortical SUVR is above a pre-defined threshold (e.g., 1.55).[\[1\]](#)[\[2\]](#)[\[9\]](#)
 - Visual assessment of the PET scans by trained readers can also be used for qualitative classification. A scan is generally considered positive if cortical tracer uptake is greater than that in the white matter in more than one brain region.

Visualizations

Signaling Pathway and Binding Mechanism





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